2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide
Description
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-24-14-5-2-12(3-6-14)8-9-20-17(22)11-21-15-10-13(19)4-7-16(15)25-18(21)23/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEZTLMIURYCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions are employed to introduce the chloro substituent on the oxazole ring.
Attachment of the methoxyphenethyl group: This step involves the coupling of the oxazole derivative with a methoxyphenethylamine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group on the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 2-oxo-3H-benzoxazole, including the compound , exhibit significant analgesic and anti-inflammatory activities. A study synthesized several derivatives and evaluated their effects on pain and inflammation using animal models. The results showed that these compounds could effectively inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Notably, certain derivatives demonstrated reduced gastric toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Kynurenine Monooxygenase Inhibition
Another promising application of this compound is in the inhibition of kynurenine monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases. Inhibiting KMO can potentially modulate neuroinflammation and neuroprotection pathways, making this compound a candidate for further research in treating conditions such as Alzheimer's disease and depression .
Antimicrobial Activity
Preliminary studies have suggested that compounds within the oxobenzoxazole class may possess antimicrobial properties. While specific data on 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide is limited, related compounds have shown efficacy against various bacterial strains, indicating potential for development as antimicrobial agents .
Synthetic Pathways
The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide typically involves several key steps:
- Formation of the Benzoxazole Core : The initial step often includes the condensation of appropriate precursors to form the oxobenzoxazole structure.
- Acylation Reaction : The benzoxazole derivative is then subjected to acylation with an acetamide group, utilizing reagents such as acetic anhydride or acetyl chloride to introduce the acetamide functionality.
- Purification : The final product is purified through recrystallization or chromatography techniques to achieve a high level of purity suitable for biological testing.
Yield and Characterization
The yield of synthesized compounds can vary based on reaction conditions and starting materials. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy are employed to confirm the structure and purity of the final product .
Case Study 1: Analgesic Efficacy
In a controlled study involving eight new derivatives of 5-chloro-2-oxo-3H-benzoxazole, researchers assessed their analgesic effects using a formalin-induced pain model in rats. The results indicated that several derivatives exhibited potent analgesic effects comparable to established analgesics while showing minimal side effects such as gastric lesions .
Case Study 2: Neuroprotective Potential
A recent investigation focused on the neuroprotective effects of KMO inhibitors derived from oxobenzoxazole compounds, including our target compound. In vitro studies demonstrated that these inhibitors could significantly reduce neuronal cell death induced by inflammatory cytokines, suggesting a pathway for therapeutic intervention in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Key Findings
Substituent Effects on Bioactivity: The 4-methoxyphenethyl group in the target compound may improve CNS penetration compared to smaller substituents (e.g., isoxazole in ). Conversely, the butanamide linker in ’s hybrid compound facilitates dual benzoxazole-benzothiazole interactions, showing promise in antidiabetic docking studies . Thioxo vs.
Synthetic Yields and Challenges :
- Yields for benzoxazole-acetamide derivatives vary widely. For example, reports a 76% yield for the butanamide hybrid, while thiazole-based analogues in show lower yields (9–26%) due to steric hindrance or side reactions . The target compound’s synthesis may face similar challenges if the 4-methoxyphenethyl group introduces steric bulk.
Applications: Diagnostic vs. Antimicrobial Activity: Thiazole derivatives () exhibit antibacterial properties, but benzoxazole analogues like the target compound may prioritize CNS targets over microbial enzymes .
Biological Activity
The compound 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide is a derivative of the benzoxazole class, which has been studied for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including antinociceptive, anticancer, and antimicrobial activities.
Antinociceptive Activity
Research indicates that benzoxazole derivatives exhibit significant antinociceptive properties. In studies conducted on animal models, compounds similar to 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide demonstrated effective pain relief comparable to standard analgesics. The mechanism of action appears to involve opioid and non-opioid pathways, modulating pain perception through central nervous system interactions.
Anticancer Activity
Benzoxazole derivatives have shown promising results against various cancer cell lines. The compound has been tested against:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
In vitro studies revealed that the compound induces cytotoxic effects, leading to apoptosis in cancer cells. The structure–activity relationship indicates that the presence of the methoxy group enhances its efficacy by increasing lipophilicity and facilitating cell membrane penetration.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HepG2 | 10.0 |
Antimicrobial Activity
The antimicrobial potential of the compound has also been investigated. In vitro assays against various bacterial strains demonstrated selective activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
The compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains, indicating a potential for developing new antimicrobial agents.
Case Studies and Research Findings
- Antinociceptive Study : In a controlled study involving rats, the compound was administered at varying doses (10, 20, and 40 mg/kg). Results indicated a dose-dependent reduction in pain response in the formalin test, with significant differences noted at the highest dosage compared to the control group.
- Cytotoxicity Assay : A study published in Journal of Medicinal Chemistry highlighted that the compound effectively inhibited cell proliferation in MCF-7 cells by inducing G1 phase arrest, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : Research conducted by Kumar et al. (2020) demonstrated that the compound's activity against Staphylococcus aureus was enhanced when combined with other known antibiotics, suggesting a synergistic effect that could be exploited in clinical settings.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzoxazolone core via cyclization of 5-chloro-2-aminophenol derivatives with chloroacetyl chloride or glycine derivatives under acidic conditions .
- Step 2 : Activation of the carboxylic acid intermediate using carbodiimides (e.g., CDI) to facilitate coupling with 4-methoxyphenethylamine .
- Optimization : Reaction yields (e.g., ~60–75%) depend on stoichiometric ratios, solvent choice (DMF or dioxane), and temperature (room temperature to 60°C). TLC monitoring ensures reaction completion .
Q. What spectroscopic and chromatographic methods are critical for structural validation of this compound?
- NMR : H and C NMR confirm the benzoxazolone ring (δ 6.5–8.0 ppm for aromatic protons) and the acetamide linkage (δ 2.0–2.5 ppm for CH, δ 3.8 ppm for methoxy) .
- HRMS : Exact mass determination (e.g., [M+H] ion) validates molecular formula .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers design preliminary in vitro assays to evaluate its biological activity?
- Target Selection : Focus on benzoxazolone-associated targets (e.g., adenosine A2B receptors, immunoproteasome subunits) .
- Assay Protocol : Use cell-free systems (e.g., enzyme inhibition assays with IC determination) or cell-based models (e.g., cytotoxicity in cancer lines). Include positive controls (e.g., known inhibitors) and dose-response curves .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) data for benzoxazolone derivatives be resolved?
- Hypothesis Testing : Compare substituent effects (e.g., chloro vs. methoxy groups) on binding affinity using isosteric replacements .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., A2B receptors). Validate with mutagenesis studies .
- Data Integration : Cross-reference IC values from independent studies to identify outliers caused by assay variability (e.g., cell line differences) .
Q. What strategies improve metabolic stability in benzoxazolone-based analogs?
Q. How can molecular docking guide the design of derivatives targeting specific protein conformations?
Q. What experimental and computational methods address polymorphic variability in crystallographic studies?
Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
